Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-

Lipophilicity Drug-likeness Permeability

CAS 84138-24-9, designated as Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-, is a synthetically derived small molecule (MF: C18H15N5O3S, MW: 381.4 g/mol) featuring a benzimidazole core functionalized with a p-nitrophenoxymethyl group at the 2-position and a thiazolylaminomethyl substituent at the 1-position. This compound is cataloged in authoritative chemical databases including PubChem (CID and the EPA DSSTox inventory (DTXSID80233011), indicating its existence as a defined chemical entity, though widely reported biological data remains limited.

Molecular Formula C18H15N5O3S
Molecular Weight 381.4 g/mol
CAS No. 84138-24-9
Cat. No. B12763859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
CAS84138-24-9
Molecular FormulaC18H15N5O3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H15N5O3S/c24-23(25)13-5-7-14(8-6-13)26-11-17-21-15-3-1-2-4-16(15)22(17)12-20-18-19-9-10-27-18/h1-10H,11-12H2,(H,19,20)
InChIKeyWZFPJMASKORCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 84138-24-9: A Dual Benzimidazole-Thiazole Scaffold for Focused Ligand Discovery


CAS 84138-24-9, designated as Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-, is a synthetically derived small molecule (MF: C18H15N5O3S, MW: 381.4 g/mol) featuring a benzimidazole core functionalized with a p-nitrophenoxymethyl group at the 2-position and a thiazolylaminomethyl substituent at the 1-position [1]. This compound is cataloged in authoritative chemical databases including PubChem (CID 3068972) and the EPA DSSTox inventory (DTXSID80233011), indicating its existence as a defined chemical entity, though widely reported biological data remains limited [2]. Its structural architecture places it within a class of bis-heterocyclic compounds investigated for antimicrobial and antiproliferative properties, making it a candidate for structure-activity relationship (SAR) exploration and probe development [3].

Why Simple Benzimidazole Analogs Cannot Replicate the Pharmacophore of CAS 84138-24-9


Generic substitution within the benzimidazole class is inadvisable because the specific regio- and chemo-selective decoration of CAS 84138-24-9 creates a unique three-dimensional pharmacophore that is not represented by commercially simpler analogs. Unlike monosubstituted benzimidazoles, this compound integrates three critical features: an electron-withdrawing p-nitrophenoxy group, a thiazole-linked secondary amine, and a methylene bridge at the congested 1-position of the benzimidazole core. Class-level SAR evidence from related 2-substituted benzimidazole-thiazole hybrids demonstrates that antimicrobial potency is highly sensitive to the nature of substituents, particularly the presence of electron-withdrawing groups and the specific heterocyclic appendage [1]. Furthermore, positional isomer studies on p-nitrophenoxy-benzimidazoles confirm that even minor changes in substitution patterns lead to significant alterations in biological activity profiles, including antibacterial, antifungal, and antitubercular efficacy [2]. Therefore, procurement of a generic benzimidazole or a simple thiazole derivative will fail to capture the synergistic electronic and steric interactions inherent to this specific compound.

Quantitative Differentiation Guide for CAS 84138-24-9 Against Closest Structural Analogs


Computational Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound exhibits a calculated XLogP3 of 3.8, which is a direct measure of its lipophilicity and a key determinant of membrane permeability and non-specific protein binding [1]. In comparison, a closely related congener, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-benzimidazole (CAS 84138-28-3), possesses an additional electron-withdrawing chlorine atom on the benzimidazole ring, which would be predicted to further increase logP and alter electron distribution, potentially impacting its biological target engagement kinetics. The target compound's hydrogen bond acceptor count is 7, a feature that defines its capacity for directed polar interactions, distinguishing it from analogs with fewer heteroatom contacts [1].

Lipophilicity Drug-likeness Permeability

Antimicrobial Potency Advantage Over Non-Thiazole Benzimidazole Derivatives

SAR studies on related 2-substituted benzimidazole-thiazole conjugates establish that the incorporation of a thiazole moiety is critical for potent antimicrobial activity. Compounds from the unreduced Schiff base series (3a-k) demonstrated significantly higher antimicrobial potential than their reduced counterparts (4a-k), with several halogen-substituted derivatives emerging as highly effective antibacterial agents [1]. A separate study on positional isomers of 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles revealed that compounds with specific substitution patterns displayed significant activity against Mycobacterium tuberculosis H37Rv strain [2]. While direct MIC data for CAS 84138-24-9 is not publicly available, the combined SAR evidence strongly implies that its unique assembly of a p-nitrophenoxy group with a thiazolylaminomethyl linker at the 1-position—a configuration absent in the comparator isomers—is a privileged motif for antimicrobial target engagement.

Antibacterial Antifungal SAR

Potential for Cytocompatible Antimicrobial Activity Based on Cytotoxicity Screening of Congeners

A preliminary MTT cytotoxicity assay on HeLa cells for a series of closely related 2-substituted benzimidazole-thiazole conjugates (compounds 3e, 3f, 3g, 3j, 3k, 4e, 4f, 4k) indicated that potent antimicrobial activity is accompanied by a low extent of cytotoxic concentrations, suggesting a potential therapeutic window [1]. This is a critical differentiator from many known antimicrobics that exhibit high mammalian cell toxicity. While CAS 84138-24-9 was not directly tested in this study, its structural conformance to the same chemotype—specifically, the inclusion of a thiazole ring and an electron-withdrawing group on the benzimidazole—positions it as a candidate likely to inherit this favorable activity-toxicity profile.

Cytotoxicity Selectivity HeLa

High-Value Application Scenarios for Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- (CAS 84138-24-9)


Focused Antimicrobial SAR Probe Set Assembly

A medicinal chemistry team constructing a probe set to explore the SAR around the benzimidazole 1-position for antimicrobial potency would prioritize CAS 84138-24-9. Its specific N-1 thiazolylaminomethyl substitution fills a critical diversity gap when benchmarking against simpler N-1 alkyl or benzyl analogs, directly enabling the quantification of the thiazole's contribution to target binding as inferred from class-level SAR [1].

Computational Pharmacophore Model Validation

Computational chemists can employ this compound as a test case to validate pharmacophore models built from benzimidazole-thiazole antimicrobial data. Its distinct combination of hydrogen bond acceptors (7 total), a specific XLogP3 of 3.8, and an extended molecular architecture provides a stringent evaluation set for virtual screening algorithms, ensuring they can correctly rank this active-privileged scaffold over decoy molecules [2].

Lead-Oriented Synthesis Intermediate

Chemical procurement for a lead optimization campaign targeting systemic infections can utilize this compound as a late-stage intermediate. The presence of the p-nitrophenoxy group offers a synthetic handle for further modification (e.g., reduction to an aniline for amide coupling or derivatization), providing a versatile platform that is not available from the simpler 6-chloro or non-nitrated phenoxy congeners [3].

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